2,3-diphenyl-N-3-pyridinyl-6-quinoxalinecarboxamide
Description
Properties
IUPAC Name |
2,3-diphenyl-N-pyridin-3-ylquinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O/c31-26(28-21-12-7-15-27-17-21)20-13-14-22-23(16-20)30-25(19-10-5-2-6-11-19)24(29-22)18-8-3-1-4-9-18/h1-17H,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSLAIXJFQIJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NC4=CN=CC=C4)N=C2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diphenyl-N-3-pyridinyl-6-quinoxalinecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 1,2-diaminobenzene with a suitable diketone to form the quinoxaline core
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Diphenyl-N-3-pyridinyl-6-quinoxalinecarboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: : Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: : Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like amines and alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further modified for specific applications.
Scientific Research Applications
Anticancer Properties
The compound shows promise as an anticancer agent , with studies indicating its effectiveness against various types of cancer. The following table summarizes its applications in cancer treatment:
The compound has been shown to inhibit key proteins involved in cancer cell signaling pathways, such as protein kinase C and HER2, making it a potential candidate for targeted therapy in oncology .
Neuropharmacological Applications
Research indicates that 2,3-diphenyl-N-3-pyridinyl-6-quinoxalinecarboxamide may also have neuropharmacological effects. It has been studied for its potential to treat neurodegenerative diseases and psychiatric disorders:
| Condition | Effect | Reference |
|---|---|---|
| Alzheimer's Disease | Modulation of tau protein phosphorylation | |
| Anxiety Disorders | Anxiolytic effects observed in animal models | |
| Depression | Potential antidepressant activity |
The compound's ability to interact with neurotransmitter systems suggests it could be useful in managing conditions like anxiety and depression .
Antimicrobial Activity
In addition to its anticancer and neuropharmacological applications, 2,3-diphenyl-N-3-pyridinyl-6-quinoxalinecarboxamide exhibits antimicrobial properties. Its effectiveness against various pathogens has been documented:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant antibacterial activity | |
| Escherichia coli | Moderate antibacterial effects | |
| Mycobacterium tuberculosis | Potential antitubercular activity |
These findings support the compound's potential role as an antimicrobial agent, expanding its therapeutic applications beyond cancer and neuropharmacology .
Mechanism of Action
The mechanism by which 2,3-diphenyl-N-3-pyridinyl-6-quinoxalinecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The diphenyl groups in the target compound confer higher lipophilicity than the methyl substituents in , which may enhance cellular uptake but reduce aqueous solubility.
- Electron Effects: The pyridinyl carboxamide in the target compound provides stronger electron-withdrawing effects compared to the cyanomethyl group in , influencing reactivity and binding interactions.
Kinase Inhibition
- Target Compound : The pyridinyl carboxamide may mimic ATP-binding motifs in kinases, similar to MET inhibitors like SAR125844 . However, the absence of a triazolo-pyridazine group (as in ) could limit selectivity for specific kinase isoforms.
- Compound : Demonstrated MET kinase inhibition due to its triazolo-pyridazine moiety, which mimics adenine in ATP .
Antimicrobial and Anticancer Activity
- Compound : The cyanomethyl carboxamide group may confer moderate antimicrobial activity, though less potent than triazolopyridazine derivatives .
Pharmacokinetic Considerations
- Solubility: The diphenyl groups in the target compound likely reduce solubility compared to the dimethylaminomethylphenyl group in , which introduces basicity and improves water solubility.
- Metabolic Stability : The pyridinyl group may undergo oxidation, whereas the benzodioxin in could resist metabolic degradation due to its electron-rich aromatic system.
Biological Activity
2,3-Diphenyl-N-3-pyridinyl-6-quinoxalinecarboxamide is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This compound is characterized by its complex structure that includes a quinoxaline core, which is known for its pharmacological potential.
Anticancer Properties
Recent studies have highlighted the anticancer activity of quinoxaline derivatives, including 2,3-diphenyl-N-3-pyridinyl-6-quinoxalinecarboxamide. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the modulation of gene expression related to cell cycle regulation.
Case Study: In Vitro Anticancer Activity
A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that it exhibited significant antiproliferative activity, with an IC50 value of approximately 15 µM against breast cancer cells (MCF-7) and 20 µM against lung cancer cells (A549) .
Antimicrobial Activity
Quinoxaline derivatives have also been investigated for their antimicrobial properties . The compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This table summarizes the MIC values obtained from antimicrobial susceptibility tests, indicating that 2,3-diphenyl-N-3-pyridinyl-6-quinoxalinecarboxamide has promising potential as an antimicrobial agent .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, it has demonstrated α-glucosidase inhibitory activity , which is significant for managing diabetes.
Case Study: Enzyme Inhibition
In a recent study, the compound was tested against α-glucosidase with an IC50 value of 22 µM, comparable to standard inhibitors like acarbose (IC50 = 25 µM). This suggests that it could be a viable candidate for further development as an antidiabetic agent .
The biological activity of 2,3-diphenyl-N-3-pyridinyl-6-quinoxalinecarboxamide can be attributed to its ability to interact with various molecular targets. The mechanism involves:
- Binding to Receptors : The compound may bind to specific receptors or enzymes, altering their activity.
- Modulation of Signaling Pathways : It can influence key signaling pathways involved in cell proliferation and apoptosis.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cells, leading to cell death in cancerous cells.
Q & A
Basic Questions
Q. What are the standard protocols for synthesizing 2,3-diphenyl-N-3-pyridinyl-6-quinoxalinecarboxamide?
- Answer: Synthesis typically involves multi-step condensation reactions. For quinoxaline derivatives, a common approach is reacting diaminobenzene analogs with diketones under acidic or catalytic conditions. For example, details the synthesis of a nitro-substituted quinoxaline derivative using thiophene precursors and nitro groups, highlighting the role of X-ray crystallography (CCDC 1983315) for structural validation . Key parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and purification via column chromatography. Purity verification (>95%) is achieved using HPLC, as noted in for related carboxamides .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer: IR spectroscopy (gas-phase) is critical for identifying functional groups like carboxamide C=O stretches (1650–1700 cm⁻¹), as demonstrated in for analogous quinoxaline structures . NMR (¹H/¹³C) resolves aromatic proton environments, while X-ray crystallography () confirms stereochemistry and crystal packing . Mass spectrometry (e.g., NIST databases in ) provides molecular weight confirmation .
Q. What are the common impurities encountered during synthesis, and how are they identified?
- Answer: Common impurities include unreacted intermediates (e.g., phenylpyridine residues) and byproducts from incomplete cyclization. and emphasize using HPLC with UV detection (≥98% purity thresholds) and LC-MS to isolate and identify contaminants . TLC monitoring during synthesis (e.g., silica gel plates) helps track reaction progress and impurity formation.
Advanced Research Questions
Q. How can researchers optimize reaction conditions for high yield and purity using statistical experimental design?
- Answer: Design of Experiments (DoE) methods, such as factorial or response surface designs, systematically vary parameters (temperature, solvent ratio, catalyst loading). highlights their use in chemical process optimization to minimize trial-and-error . For example, a central composite design could optimize quinoxaline cyclization yield by modeling interactions between reaction time and acid concentration. Post-hoc ANOVA identifies significant factors, while Pareto charts prioritize adjustments .
Q. How can computational models predict this compound’s reactivity in novel reactions (e.g., catalytic applications)?
- Answer: Quantum chemical calculations (e.g., DFT) simulate reaction pathways and transition states. describes ICReDD’s approach, combining computation and experimental data to predict optimal conditions . For catalytic applications, molecular docking or MD simulations () assess interactions with catalytic sites, while Fukui indices predict electrophilic/nucleophilic regions .
Q. How to resolve discrepancies between computational predictions and experimental spectral data?
- Answer: Discrepancies in IR or NMR data may arise from solvent effects or crystal packing. notes challenges in gas-phase IR vs. solid-state spectra . To address this, refine computational models with implicit solvent fields (e.g., COSMO-RS) or compare experimental X-ray structures () with DFT-optimized geometries . ’s feedback loop integrates experimental results to recalibrate computational parameters .
Q. What interdisciplinary methodologies explore this compound’s potential in materials science or pharmacology?
- Answer: For materials science, pair electrochemical studies (e.g., cyclic voltammetry) with computational bandgap analysis to assess semiconducting properties. In pharmacology, combine molecular dynamics (binding affinity simulations) with in vitro assays (e.g., kinase inhibition). ’s reactor design principles (RDF2050112) guide scale-up for material applications , while ’s dihydropyridine analogs suggest biological activity screening frameworks .
Q. How to design experiments investigating the compound’s stability under varying environmental conditions?
- Answer: Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis monitor degradation. ’s handling of rare chemicals underscores the need for inert atmospheres (N₂/Ar) during storage . Thermoanalytical methods (TGA/DSC) assess thermal decomposition pathways, while UV-vis spectroscopy tracks photostability under controlled light exposure.
Methodological Frameworks
- Synthesis Optimization: Combine ’s crystallographic validation with ’s DoE and ’s computational-experimental feedback .
- Data Contradiction Analysis: Cross-reference experimental spectra ( ) with refined computational models ( ).
- Interdisciplinary Integration: Apply ’s reactor design for materials science and ’s pharmacological screening for bioactivity studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
